N-(1-naphthyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthyl)hexanamide is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.336 g/mol It is a derivative of hexanamide, where the hexanamide moiety is substituted with a 1-naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-naphthyl)hexanamide typically involves the reaction of 1-naphthylamine with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 1-naphthylamine attacks the carbonyl carbon of hexanoyl chloride, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-naphthyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Naphthylamines.
Substitution: Naphthyl derivatives with various functional groups (e.g., nitro, sulfonyl, halogen) on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(1-naphthyl)hexanamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to inhibit the glucose metabolic pathway of bacteria by binding to enzymes like glucose dehydrogenase . This inhibition disrupts the energy production in bacterial cells, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-naphthyl)methylhexanamide
- N-(2,5-dimethoxyphenyl)hexanamide
- N-(1-(1-naphthyl)ethyl)heptanamide
- N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide
Uniqueness
N-(1-naphthyl)hexanamide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising antimicrobial activity, particularly against tuberculosis and various bacterial strains . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
101286-72-0 |
---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
N-naphthalen-1-ylhexanamide |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-12-16(18)17-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
WWCYIHPKOXDRJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.